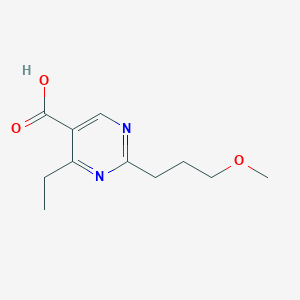

4-Ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid

Description

4-Ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at position 5, an ethyl substituent at position 4, and a 3-methoxypropyl chain at position 2. Pyrimidines are heterocyclic aromatic compounds integral to nucleic acid biosynthesis and pharmaceutical chemistry . Notably, it is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercial viability .

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

4-ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H16N2O3/c1-3-9-8(11(14)15)7-12-10(13-9)5-4-6-16-2/h7H,3-6H2,1-2H3,(H,14,15) |

InChI Key |

JBRIETFYXYXZPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)CCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(3-methoxy

Biological Activity

4-Ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine precursors. The compound's structure features a pyrimidine ring substituted with an ethyl group and a methoxypropyl chain, which may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against K562 (chronic myeloid leukemia) and DU145 (prostate cancer) cells, showing promising results in inhibiting cell proliferation .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | TBD |

| Similar derivative A | DU145 | TBD |

| Similar derivative B | HCT116 | TBD |

Anti-inflammatory Activity

Pyrimidine derivatives are also known for their anti-inflammatory properties. Compounds with structural similarities to this compound have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some derivatives reported IC50 values against COX-1 and COX-2 enzymes in the range of 19.45 to 42.1 µM .

Table 2: COX Inhibition Activity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Derivative C | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Derivative D | 26.04 ± 0.36 | 31.4 ± 0.12 |

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is essential for optimizing their biological activities. Modifications at various positions on the pyrimidine ring can significantly alter their potency and selectivity towards specific biological targets. For instance, substituents like methoxy or ethyl groups can enhance solubility and bioavailability, potentially leading to increased efficacy in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of pyrimidine derivatives, often focusing on their mechanism of action and therapeutic potential:

- Anticancer Mechanism : A study demonstrated that a similar pyrimidine derivative inhibited CDK4 activity, leading to reduced cell cycle progression in cancer cells . This suggests that modifications in the structure of pyrimidines can lead to enhanced anticancer activity.

- Anti-inflammatory Effects : Another research highlighted the ability of certain pyrimidines to suppress COX enzyme activity, indicating their potential use as anti-inflammatory agents . The findings suggest that further exploration into the specific modifications could yield more potent therapeutic agents.

Comparison with Similar Compounds

Substituent Variations at Position 2

a. 2-(2-Methylcyclopropyl) Analog (CAS 1496284-71-9)

b. 2-(Methoxymethyl) Derivative (CAS 1249306-95-3)

c. 2-(Trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9)

- Structure : Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate includes a strongly electron-withdrawing trifluoromethyl group.

- Properties : The trifluoromethyl group increases electrophilicity at the pyrimidine ring, favoring nucleophilic substitution reactions. The ethyl ester further differentiates reactivity from the carboxylic acid .

Substituent Variations at Position 4

a. 4-Hydroxy-2-phenylpyrimidine-5-carboxylate (CAS 56406-26-9)

b. 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic Acid

Functional Group Modifications

a. Carboxamide Derivatives

b. Ester Derivatives

- Example : 4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester.

- Properties : Ethyl esters serve as prodrugs, enhancing bioavailability by increasing lipophilicity. The methylsulfanyl group introduces sulfur-based hydrogen bonding and redox activity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Challenges : The discontinuation of 4-Ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid may relate to complex synthesis steps, such as introducing the 3-methoxypropyl chain, which requires precise alkylation conditions .

- Biological Activity : Compounds with methoxypropyl chains (e.g., the target) may exhibit improved blood-brain barrier penetration due to balanced lipophilicity, whereas trifluoromethyl derivatives are more suited for targeting electron-deficient enzymes .

- Thermal Stability : Cyclopropane-containing analogs (e.g., 2-methylcyclopropyl) show higher thermal stability in thermogravimetric analyses, making them viable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.